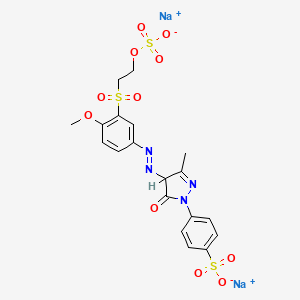
1,3-Bis(bromomethyl)-2,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(bromomethyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C10H12Br2O2 It is a derivative of benzene, featuring two bromomethyl groups and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(bromomethyl)-2,5-dimethoxybenzene can be synthesized through the bromomethylation of 2,5-dimethoxybenzene. The reaction typically involves the use of bromine and a suitable catalyst, such as iron or aluminum bromide, under controlled conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_10\text{O}2 + 2\text{Br}2 \rightarrow \text{C}{10}\text{H}{12}\text{Br}_2\text{O}_2 + 2\text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale bromomethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and distillation, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(bromomethyl)-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1,3-Bis(bromomethyl)-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(bromomethyl)-2,5-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The methoxy groups can participate in electron-donating interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1,3-Bis(bromomethyl)benzene: Lacks the methoxy groups, resulting in different reactivity and applications.
1,3-Bis(chloromethyl)-2,5-dimethoxybenzene: Similar structure but with chlorine atoms instead of bromine, leading to variations in reactivity and chemical properties.
1,3-Bis(iodomethyl)-2,5-dimethoxybenzene:
Uniqueness: 1,3-Bis(bromomethyl)-2,5-dimethoxybenzene is unique due to the presence of both bromomethyl and methoxy groups, which confer specific reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
72652-35-8 |
|---|---|
Molecular Formula |
C10H12Br2O2 |
Molecular Weight |
324.01 g/mol |
IUPAC Name |
1,3-bis(bromomethyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C10H12Br2O2/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-4H,5-6H2,1-2H3 |
InChI Key |
NMKXDEJEXSASNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)CBr)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


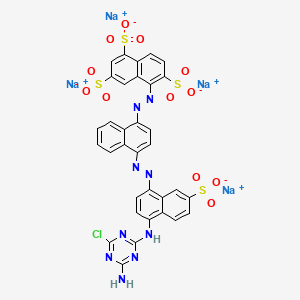
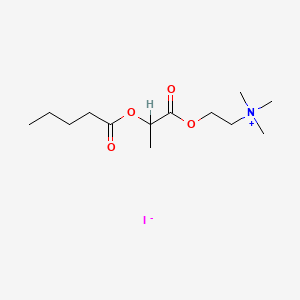
![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)

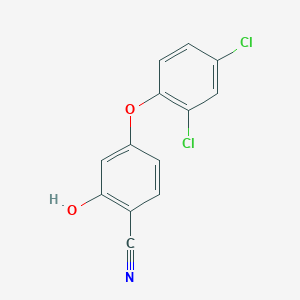
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)

![(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B14462409.png)
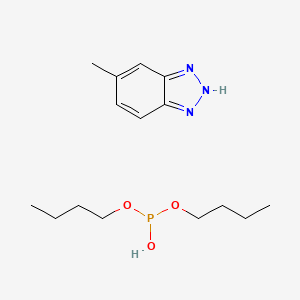
![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)


